Fmoc-ala-oh (3,3,3-d3)

Overview

Description

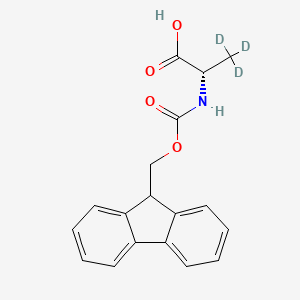

Fmoc-Ala-OH (3,3,3-d3) is a deuterated derivative of the fluorenylmethyloxycarbonyl (Fmoc)-protected alanine, where the three hydrogens in the methyl side chain are replaced with deuterium (CD3). Its molecular formula is CD3CH(NH-Fmoc)CO2H, with a molecular weight of 314.35 g/mol (non-deuterated form: ~199.3 g/mol) and a CAS number of 225101-67-7 . This compound is critical in solid-phase peptide synthesis (SPPS) for isotopic labeling applications, such as enhancing nuclear magnetic resonance (NMR) signal resolution or tracking metabolic pathways in mass spectrometry . Its small, flexible side chain (CD3) retains the conformational adaptability of alanine, making it ideal for studying peptide dynamics without steric hindrance .

Preparation Methods

General Synthetic Strategy

The preparation of Fmoc-ala-oh (3,3,3-d3) involves two main stages:

- Synthesis of 3,3,3-trideutero-L-alanine (Ala-d3)

- Protection of the amino group with the Fmoc (9-fluorenylmethoxycarbonyl) group

The key challenge is the incorporation of deuterium atoms specifically at the methyl side chain of alanine, followed by efficient Fmoc protection without isotopic exchange.

Preparation Methods

Synthesis of 3,3,3-Trideutero-L-Alanine

The isotopically labeled alanine is typically prepared by:

- Hydrogen-deuterium exchange on the methyl group of alanine or its precursors using deuterated reagents or solvents (e.g., D2O, deuterated methylating agents).

- Alternatively, biosynthetic or chemical synthesis routes starting from deuterated precursors such as deuterated pyruvate or methyl iodide-d3.

This step is critical to ensure high isotopic purity and minimal proton contamination.

Fmoc Protection of Ala-d3

The amino group of 3,3,3-trideutero-L-alanine is protected by the Fmoc group using standard carbamate formation chemistry:

- Reagents: Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-hydroxysuccinimide ester)

- Base: Typically, a tertiary amine base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA)

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Conditions: Stirring at room temperature for 12–18 hours to ensure complete reaction.

A representative procedure from literature involves dissolving Fmoc-Ala-OH (3,3,3-d3) and DIEA in DCM, stirring at room temperature for 12 hours, followed by purification steps.

Detailed Reaction Conditions and Purification

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Fmoc Protection | Fmoc-Cl or Fmoc-OSu, DIEA (8 equiv.), DCM, rt, 12 h | Ensures full protection of amino group; base scavenges HCl |

| 2. Work-up | Wash with aqueous solutions (e.g., NaHCO3), extraction with ethyl acetate | Removes unreacted reagents and by-products |

| 3. Purification | Crystallization or column chromatography | Achieves high purity (>99%) and isotopic integrity |

Alternative Synthetic Routes and Innovations

Use of Activated Esters

- Preparation of Fmoc-Ala-d3 via activated esters such as Fmoc-Ala-Bt (benzotriazole ester) intermediates has been reported.

- This involves reacting Fmoc-Ala-OH with thionyl chloride and HBTA (2-hydroxybenzotriazole) to form Fmoc-Ala-Bt, which then couples with amino acids or derivatives under buffered conditions (pH 8–9) to yield the protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

- Fmoc-Ala-d3 is incorporated into peptides using standard SPPS protocols with piperidine deprotection cycles and coupling reagents such as DIC and oxyma.

- Stability studies indicate that Fmoc-Ala-d3-containing resins are stable at low temperatures (−22 °C) for long-term storage, facilitating peptide synthesis workflows.

Research Findings and Analytical Data

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Fmoc Protection of Ala-d3 | Fmoc-Cl, DIEA, DCM | rt, 12–18 h | Straightforward, high purity | Requires high isotopic purity Ala-d3 |

| Activated Ester Route (Fmoc-Ala-Bt) | HBTA, SOCl2, Fmoc-Ala-OH | Room temp, buffered pH 8–9 | High yield, easy purification | Multi-step, requires careful pH control |

| SPPS Incorporation | Standard SPPS reagents | Controlled deprotection and coupling | Efficient peptide synthesis | Requires stable resin and conditions |

Chemical Reactions Analysis

Types of Reactions

Fmoc-ala-oh (3,3,3-d3) undergoes several types of chemical reactions, including:

Substitution Reactions: Commonly used in peptide synthesis where the Fmoc group is removed to allow further chain elongation.

Oxidation and Reduction: These reactions are less common but can be used to modify the alanine residue.

Common Reagents and Conditions

Substitution: Piperidine is often used to remove the Fmoc group under mild conditions.

Oxidation/Reduction: Specific reagents like hydrogen peroxide or sodium borohydride may be used depending on the desired modification.

Major Products

The major products formed from these reactions are typically peptides with the desired sequence, where Fmoc-ala-oh (3,3,3-d3) serves as a building block .

Scientific Research Applications

Fmoc-ala-oh (3,3,3-d3) has a wide range of applications in scientific research:

Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.

Biology: Helps in studying protein-protein interactions and enzyme mechanisms.

Medicine: Aids in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of synthetic peptides for various industrial applications .

Mechanism of Action

The mechanism of action of Fmoc-ala-oh (3,3,3-d3) primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted side reactions during peptide chain elongation. Upon removal of the Fmoc group, the free amino group can participate in further reactions to form peptide bonds .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Fmoc-Ala-OH (3,3,3-d3) and Analogs

| Compound | Molecular Weight (g/mol) | Side Chain Structure | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Fmoc-Ala-OH (3,3,3-d3) | 314.35 | CD3 | 147–153 | Isotopic labeling, NMR |

| Fmoc-Ala-OH | ~199.3 | CH3 | 143–147 | General SPPS |

| Fmoc-Thr-OH | ~353.4 | CH(OH)CH3 | N/A | Fluorescent sensors |

| Fmoc-β-Ala-OH | ~283.3 | CH2CH2 | N/A | Contaminant in Fmoc-Ala-OH |

| Fmoc-Phe(3-Cl)-OH | ~403.8 | C6H4Cl | N/A | Bulky residue incorporation |

Key Observations :

- The deuterated form has a ~58% higher molecular weight than non-deuterated Fmoc-Ala-OH, impacting mass spectrometry analysis .

- Fmoc-Thr-OH and Fmoc-Phe(3-Cl)-OH have bulkier side chains, reducing conformational flexibility compared to Fmoc-Ala-OH (3,3,3-d3) .

- Fmoc-β-Ala-OH is a structural isomer (β-carbon amino group) and a common impurity in Fmoc-Ala-OH batches, requiring stringent quality control .

Table 2: Coupling Reagents and Efficiency in SPPS

Key Observations :

- Fmoc-Ala-OH (3,3,3-d3) couples efficiently using symmetrical anhydrides, similar to non-deuterated alanine, due to its low steric hindrance .

- Highly hindered residues like Fmoc-Aib-OH (α,α-dialkylated) require specialized reagents (e.g., acid fluorides) for efficient coupling .

Table 3: Performance in Fluorescent Sensing and Material Science

Key Observations :

- Polymers derived from Fmoc-Ala-OH and Fmoc-Thr-OH show comparable efficiency in detecting Cr2O7^2−, with recovery rates differing by <5% .

Impurities and Quality Control

Fmoc-Ala-OH (3,3,3-d3) is susceptible to contamination by Fmoc-β-Ala-OH and its dipeptide derivatives (e.g., Fmoc-β-Ala-Ala-OH), which arise during synthesis . These impurities can lead to erroneous peptide sequences, necessitating HPLC or LC-MS validation. In contrast, bulkier Fmoc-amino acids (e.g., Fmoc-Arg(Pbf)-OH) are less prone to β-Ala contamination due to distinct synthetic pathways .

Biological Activity

Fmoc-ala-oh (3,3,3-d3), a deuterated derivative of Fmoc-alanine, is significant in biochemical research, particularly in peptide synthesis. This compound serves as a protecting group for amino acids and plays a crucial role in various biochemical pathways and reactions. This article explores the biological activity of Fmoc-ala-oh (3,3,3-d3), including its mechanisms of action, cellular effects, metabolic pathways, and relevant case studies.

Target of Action

Fmoc-ala-oh (3,3,3-d3) functions primarily as a protecting group for the amino group of alanine. This allows selective deprotection during peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.

Mode of Action

The compound's mode of action involves its role in solid-phase peptide synthesis (SPPS). The Fmoc group can be removed under mild alkaline conditions using reagents like piperidine, enabling the coupling of amino acids to form longer peptide chains .

Biochemical Pathways

Fmoc-ala-oh (3,3,3-d3) is integral to several biochemical pathways:

- Peptide Bond Formation : It interacts with enzymes such as peptidyl transferases to facilitate peptide bond formation.

- Metabolic Pathways : The compound influences amino acid metabolism and interacts with aminoacyl-tRNA synthetases during peptide synthesis.

Cellular Effects

The biological activity of Fmoc-ala-oh (3,3,3-d3) extends to its effects on various cellular processes:

- Cell Signaling : Peptides synthesized with this compound can modulate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.

- Gene Expression : Research indicates that peptides incorporating Fmoc-ala-oh (3,3,3-d3) can influence gene expression levels in treated cells.

Molecular Mechanism

At a molecular level, Fmoc-ala-oh (3,3,3-d3) exerts its effects through:

- Binding Interactions : It binds to biomolecules and can inhibit or activate specific enzymes.

- Mass Spectrometry Detection : The deuterium atoms provide a mass shift detectable by mass spectrometry, aiding in peptide identification and quantification .

Metabolic Pathways

Fmoc-ala-oh (3,3,3-d3) participates in metabolic pathways related to:

- Amino Acid Metabolism : It affects metabolic flux and metabolite levels within cells.

- Subcellular Localization : The localization of synthesized peptides can influence their biological activity and function within specific organelles .

Types of Reactions

Fmoc-ala-oh (3,3,3-d3) undergoes several chemical reactions:

- Substitution Reactions : Essential for peptide synthesis where the Fmoc group is removed for further elongation.

- Oxidation and Reduction : These reactions are less common but can modify the alanine residue.

Common Reagents and Conditions

The following reagents are commonly used:

- Substitution : Piperidine for Fmoc removal.

- Oxidation/Reduction : Hydrogen peroxide or sodium borohydride depending on modifications desired.

Major Products

The primary products from reactions involving Fmoc-ala-oh (3,3,3-d3) are peptides with specified sequences where this compound acts as a building block.

Case Studies and Research Findings

Recent studies have highlighted the utility of Fmoc-ala-oh (3,3,3-d3) in various applications:

| Study | Findings |

|---|---|

| Study 1 | Investigated the role of deuterated amino acids in influencing peptide stability and folding. Results indicated enhanced stability in synthesized peptides using Fmoc-ala-oh (3,3,3-d3). |

| Study 2 | Explored the impact of this compound on MAPK signaling pathways. Results showed modulation of cellular responses through peptides synthesized with Fmoc-ala-oh (3,3,3-d3). |

| Study 3 | Analyzed the effects on gene expression in treated cells. Findings revealed significant changes in expression levels linked to peptide treatments involving Fmoc-ala-oh (3,3,3-d3). |

Q & A

Basic Research Questions

Q. What is the primary application of Fmoc-Ala-OH (3,3,3-d3) in peptide synthesis?

Fmoc-Ala-OH (3,3,3-d3) is a deuterated variant of the Fmoc-protected alanine used in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a temporary protecting group for the α-amino group, enabling controlled stepwise assembly of peptides. The deuterium labeling at the methyl group (3,3,3-d3) facilitates isotopic tracing in structural studies, such as NMR spectroscopy, to analyze peptide conformation and dynamics .

Q. How does the deuterium labeling in Fmoc-Ala-OH (3,3,3-d3) impact experimental design?

The deuterium substitution reduces signal overlap in NMR spectra by replacing protons in the alanine methyl group, enhancing resolution for studying peptide folding, interactions, or stability in deuterated solvents. Researchers should ensure compatibility of deuterated residues with downstream analytical techniques (e.g., mass spectrometry or X-ray crystallography) to avoid data inconsistencies .

Q. What purification methods are recommended for Fmoc-Ala-OH (3,3,3-d3) after synthesis?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is standard for purifying deuterated peptides. Deuterated residues may slightly alter retention times compared to non-deuterated analogs; thus, method optimization using deuterated standards is advised. Confirm purity via LC-MS and compare with theoretical isotopic patterns .

Q. How should Fmoc-Ala-OH (3,3,3-d3) be stored to maintain stability?

Store the compound in a desiccator at -20°C to prevent moisture absorption and decomposition. Prolonged exposure to light or elevated temperatures can degrade the Fmoc group, leading to incomplete coupling in SPPS. Pre-dissolve aliquots in anhydrous DMF or DCM for immediate use .

Advanced Research Questions

Q. How can researchers address reduced coupling efficiency of Fmoc-Ala-OH (3,3,3-d3) during SPPS?

Deuterium’s isotopic mass effect may slow reaction kinetics. Optimize coupling conditions by:

- Increasing coupling time (e.g., 1–2 hours) or using double couplings.

- Employing activating agents like HATU/HOAt with DIEA to enhance amino acid reactivity.

- Monitoring resin loading via Kaiser or chloranil tests to confirm completion .

Q. What analytical challenges arise when integrating Fmoc-Ala-OH (3,3,3-d3) into hybrid (deuterated/non-deuterated) peptide systems?

Hybrid systems may produce split signals in NMR or shifted peaks in mass spectrometry. For NMR, use 2D experiments (e.g., NOESY or TROSY) to resolve overlapping signals. In MS, calibrate instruments with deuterated standards to account for mass shifts and validate isotopic distributions computationally .

Q. How can contradictions in self-assembly data involving Fmoc-Ala-OH (3,3,3-d3) be resolved?

Deuterium can alter hydrophobic interactions in self-assembling systems (e.g., hydrogels). If experimental results conflict with non-deuterated controls:

- Compare solvent deuteration effects (e.g., D2O vs. H2O).

- Use circular dichroism (CD) or FTIR to assess secondary structure consistency.

- Re-evaluate concentration-dependent assembly kinetics, as deuteration may affect critical aggregation thresholds .

Q. What strategies mitigate dipeptide formation during Fmoc-Ala-OH (3,3,3-d3) synthesis?

Dipeptide byproducts arise from incomplete Fmoc deprotection or premature coupling. To minimize this:

- Use 20% piperidine in DMF for efficient Fmoc removal, confirmed by UV monitoring (λ = 301 nm).

- Avoid excessive base (pH > 9) during coupling to prevent Fmoc cleavage.

- Purify intermediates via flash chromatography before proceeding to subsequent steps .

Q. How does Fmoc-Ala-OH (3,3,3-d3) enhance material science applications, such as perovskite solar cells?

The Fmoc group’s aromatic structure enables interfacial passivation in perovskite layers, reducing defect states. Deuterated alanine can improve thermal stability due to stronger C-D bonds, which may be probed via grazing-incidence X-ray scattering (GIXS) to correlate structural stability with device performance .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in deuterated peptide synthesis using Fmoc-Ala-OH (3,3,3-d3)?

- Standardize reaction conditions (temperature, solvent purity, reagent ratios).

- Validate deuterium incorporation via -NMR or mass spectrometry.

- Document batch-specific variability (e.g., isotopic purity ≥98%) and adjust stoichiometry accordingly .

Q. How should researchers design experiments to validate the role of deuterium in peptide-drug conjugates?

Properties

IUPAC Name |

(2S)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-DCLJDFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583861 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225101-67-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.